(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid
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Overview
Description
(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid is a synthetic steroidal compound It is known for its unique structure, which includes an epoxy group at the 9,11 position and hydroxyl and oxo groups at the 17 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid typically involves multiple steps, starting from simpler steroidal precursorsSpecific reagents and catalysts are used to achieve these transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizic Acid: A triterpene glycoside with anti-inflammatory properties.
5alpha-Pregnane-3alpha,17alpha-diol-20-one: An endogenous steroid involved in androgen metabolism.
Androstenedione: A steroid hormone precursor to testosterone and estrogens.
Uniqueness
(7alpha,11alpha,17alpha)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid is unique due to its specific structural features, such as the epoxy group and the combination of hydroxyl and oxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H31KO7 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
potassium;3-[(2S,9R,10R,11S,14R,15S)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17?,19+,21+,22+,23-,24?;/m1./s1 |
InChI Key |
PRKXKJMKEHYPBV-UBPCURRBSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Origin of Product |
United States |
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